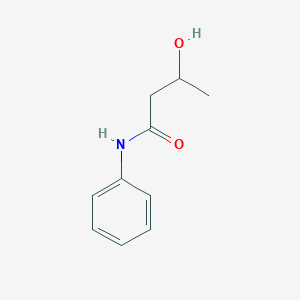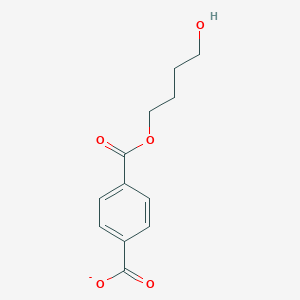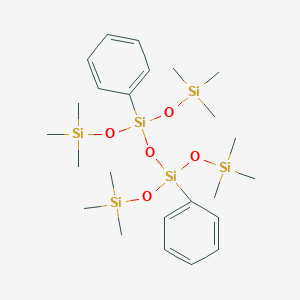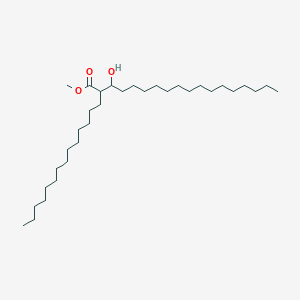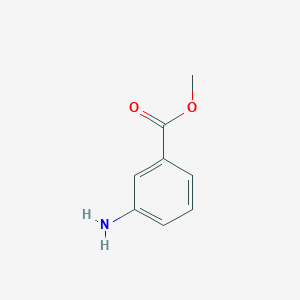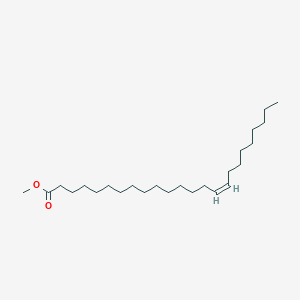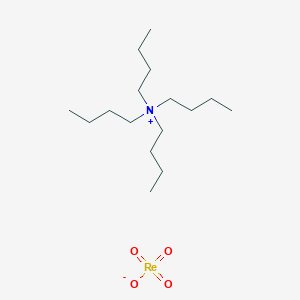
Tetrabutylammonium perrhenate
Overview
Description
Tetrabutylammonium perrhenate is a chemical compound with the formula (CH₃CH₂CH₂CH₂)₄N(ReO₄). It is a salt composed of the tetrabutylammonium cation and the perrhenate anion. This compound is known for its use in various chemical reactions and applications, particularly in the field of inorganic chemistry.
Mechanism of Action
Target of Action
Tetrabutylammonium perrhenate is a quaternary ammonium salt . It is primarily used as a catalyst in organic synthesis, especially in the production of alkenes and alcohols . It also has the ability to bind radioisotopes, making it useful as a radiopharmaceutical in nuclear medicine .
Mode of Action
The compound interacts with its targets by facilitating the formation of rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . It also aids in the formation of perrhenate salts with nickel porphyrins . These interactions result in changes in the chemical structure of the targets, enabling the production of desired compounds.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of alkenes and alcohols . It also contributes to the formation of diagnostic radiopharmaceuticals .
Pharmacokinetics
It is known that the compound is used in the form of a powder , suggesting that it may be administered orally or intravenously. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a catalyst in organic synthesis. By facilitating the formation of rhenium complexes and perrhenate salts, the compound enables the production of a wide range of organic compounds, including alkenes, alcohols, and radiopharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the perovskite crystalline structure CH3NH3PbI3, which is used in perovskite solar cells, is unstable in the presence of moisture . Therefore, the compound’s action and stability may be affected by the presence of moisture in its environment .
Biochemical Analysis
Biochemical Properties
It is known to be used as a starting material for rhenium complexes of o-phenylenediamine and o-aminobenzenethiol . It also plays a role in the formation of perrhenate salt with nickel porphyrins
Cellular Effects
It is known to be used in organic synthesis and as a model compound for the synthesis of diagnostic radiopharmaceuticals . Its specific effects on various types of cells and cellular processes, including its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism, are still under study.
Molecular Mechanism
It is known to be involved in the formation of rhenium complexes and perrhenate salts
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium perrhenate can be synthesized by reacting tetrabutylammonium bromide with potassium hydroxide in an anhydrous ethanol solution. The molar ratio of tetrabutylammonium bromide to potassium hydroxide is typically 1:1.1 . The reaction proceeds as follows: [ \text{(CH₃CH₂CH₂CH₂)₄NBr} + \text{KOH} \rightarrow \text{(CH₃CH₂CH₂CH₂)₄N(ReO₄)} + \text{KBr} ]
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium perrhenate undergoes various types of chemical reactions, including:
Oxidation: The perrhenate anion can participate in oxidation reactions, although it is generally non-oxidizing compared to permanganate.
Reduction: The compound can be reduced to form lower oxidation state rhenium compounds.
Substitution: The perrhenate anion can be substituted with other anions in metathesis reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trimethylsilyl chloride, which can convert the perrhenate anion to oxychloride of rhenium(V) . Typical conditions involve organic solvents and controlled temperatures.
Major Products
Major products formed from reactions involving this compound include various rhenium complexes and salts, such as tetrabutylammonium tetrachlorooxorhenate(V) and other rhenium-based compounds .
Scientific Research Applications
Tetrabutylammonium perrhenate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tetrabutylammonium perrhenate include:
- Tetrabutylammonium perchlorate
- Tetrabutylammonium nitrate
- Tetrabutylammonium hexafluorophosphate
- Tetrabutylammonium tetrafluoroborate
Uniqueness
This compound is unique due to the presence of the perrhenate anion, which contains rhenium in its highest oxidation state. This gives the compound distinct chemical properties and reactivity compared to other tetrabutylammonium salts .
Properties
IUPAC Name |
oxido(trioxo)rhenium;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXKKTWRLXAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456015 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16385-59-4 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


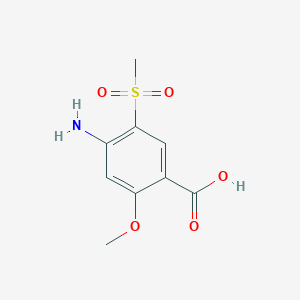

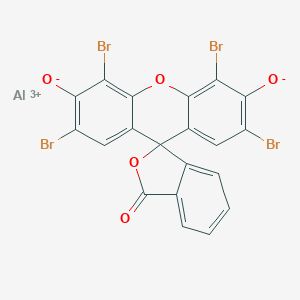
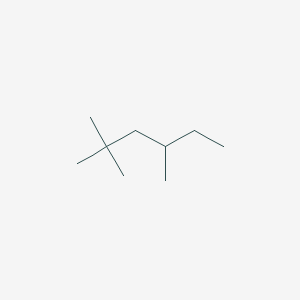


![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
